molecular formula C22H28N6O2S B2584261 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine CAS No. 1013819-10-7

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine

Cat. No.: B2584261
CAS No.: 1013819-10-7
M. Wt: 440.57
InChI Key: ZKUHUFGEUDUOPY-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the piperazine ring: This involves the reaction of a suitable amine with a dihaloalkane.

    Formation of the pyridazine ring: This can be synthesized by the condensation of hydrazine with a 1,4-diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazol-5-ol: A simpler pyrazole derivative with potential biological activities.

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of antidiabetic agents.

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: Compounds with potential as potassium channel activators.

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pyridazine is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity may contribute to its diverse biological activities and potential as a versatile scaffold in drug development.

Properties

IUPAC Name

3-[4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2S/c1-16(2)19-6-5-17(3)20(15-19)31(29,30)27-13-11-26(12-14-27)21-7-8-22(24-23-21)28-10-9-18(4)25-28/h5-10,15-16H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUHUFGEUDUOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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